molecular formula C22H26N4O3 B7080460 N-(4-carbamoylphenyl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide

N-(4-carbamoylphenyl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide

Cat. No.: B7080460
M. Wt: 394.5 g/mol
InChI Key: HCESSUHKYNPCHF-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a diazepane ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of carbamoyl and phenylpropanoyl groups further enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c23-21(28)18-8-10-19(11-9-18)24-22(29)26-14-4-13-25(15-16-26)20(27)12-7-17-5-2-1-3-6-17/h1-3,5-6,8-11H,4,7,12-16H2,(H2,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCESSUHKYNPCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazepane ring: This can be achieved through the cyclization of appropriate diamine precursors under acidic or basic conditions.

    Introduction of the carbamoyl group: This step involves the reaction of the diazepane intermediate with isocyanates or carbamoyl chlorides under mild conditions.

    Attachment of the phenylpropanoyl group: This can be accomplished through acylation reactions using phenylpropanoyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or phenylpropanoyl groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

N-(4-carbamoylphenyl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-4-(3-phenylpropanoyl)-1,4-diazepane-1-carboxamide analogs: Compounds with similar structures but different substituents on the diazepane ring or phenylpropanoyl group.

    Other diazepane derivatives: Compounds containing the diazepane ring but with different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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